molecular formula C16H18O B3060820 3-(4-t-Butylphenyl)phenol CAS No. 893737-20-7

3-(4-t-Butylphenyl)phenol

Cat. No.: B3060820
CAS No.: 893737-20-7
M. Wt: 226.31 g/mol
InChI Key: OYWRUFONTHFTPV-UHFFFAOYSA-N
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Description

3-(4-t-Butylphenyl)phenol is an organic compound with the molecular formula C16H18O. It is a derivative of phenol, characterized by the presence of a tert-butyl group attached to the phenyl ring. This compound is known for its distinct phenolic odor and is used in various industrial applications.

Preparation Methods

3-(4-t-Butylphenyl)phenol can be synthesized through several methods. One common synthetic route involves the acid-catalyzed alkylation of phenol with isobutene. This reaction typically yields 2-tert-butylphenol as a major side product. Additionally, it can be produced through diverse transalkylation reactions .

Chemical Reactions Analysis

3-(4-t-Butylphenyl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include epichlorohydrin and sodium hydroxide, which are used to produce glycidyl ethers for epoxy resin chemistry .

Scientific Research Applications

3-(4-t-Butylphenyl)phenol has several scientific research applications:

Comparison with Similar Compounds

3-(4-t-Butylphenyl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific applications and chemical properties, which differentiate it from other phenolic compounds.

Properties

IUPAC Name

3-(4-tert-butylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h4-11,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWRUFONTHFTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433406
Record name 3-(4-tert-butylphenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893737-20-7
Record name 3-(4-tert-butylphenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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